molecular formula C23H26N4O2S B2761953 N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242867-13-5

N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No.: B2761953
CAS No.: 1242867-13-5
M. Wt: 422.55
InChI Key: FHZQHQHNKLITGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a thieno[3,2-d]pyrimidine derivative characterized by a 4-methylphenyl substituent at the 7-position of the thienopyrimidine core and a cyclopropylmethyl carboxamide group at the piperidine moiety. The 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine scaffold is pharmacologically significant, often associated with kinase inhibition or modulation of protein-protein interactions.

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-14-4-8-16(9-5-14)18-13-30-20-19(18)25-23(26-22(20)29)27-10-2-3-17(12-27)21(28)24-11-15-6-7-15/h4-5,8-9,13,15,17H,2-3,6-7,10-12H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZQHQHNKLITGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H26N4O2S
  • Molecular Weight : 422.55 g/mol
  • CAS Number : 1242867-13-5

The structure features a piperidine ring, a thieno[3,2-d]pyrimidine core, and a cyclopropylmethyl substituent which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. In a study of piperidine derivatives, certain compounds demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The presence of the thieno[3,2-d]pyrimidine moiety is thought to enhance these effects through interactions with bacterial enzymes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. Compounds within this chemical class have shown significant AChE inhibitory activity, which is crucial for treating conditions like Alzheimer's disease. For instance, derivatives of piperidine have been documented to possess strong inhibitory effects with IC50 values indicating high potency .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that similar thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells. For example, compounds related to this structure have been reported to inhibit tubulin polymerization in breast cancer models, leading to cell cycle arrest .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Key Enzymes : The compound may interact with critical enzymes involved in cellular processes.
  • Binding Affinity : Its structure allows for effective binding to target proteins, enhancing its therapeutic potential.
  • Modulation of Signaling Pathways : By affecting various signaling cascades, it may alter cellular responses leading to desired therapeutic outcomes.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

StudyFindings
Sanchez-Sancho et al. (1998)Identified strong AChE inhibitors among piperidine derivatives with structural similarities .
Research on Thieno[3,2-d]pyrimidinesDemonstrated cytotoxic effects in breast cancer models through apoptosis induction .
Antimicrobial ScreeningShowed moderate efficacy against Salmonella typhi and Bacillus subtilis .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily in the fields of oncology and inflammation:

  • Anticancer Activity :
    • Studies have shown that derivatives of thieno[3,2-d]pyrimidines can induce apoptosis in cancer cells. For instance, compounds related to this class have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in breast cancer models (T47D cells) with EC50 values as low as 0.004 µM .
    • The specific compound discussed has been linked to the suppression of inducible nitric oxide synthase (iNOS), a target in cancer therapy due to its role in tumor progression and metastasis .
  • Anti-inflammatory Properties :
    • The compound's structure suggests potential anti-inflammatory effects, as thieno[3,2-d]pyrimidines are known to modulate inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Breast Cancer Models :
    • In a study involving T47D human breast cancer cells, a related thieno[3,2-d]pyrimidine demonstrated significant apoptosis induction through targeted inhibition of microtubule dynamics .
  • Chronic Inflammatory Conditions :
    • Research has indicated that compounds within this chemical class can reduce markers of inflammation in preclinical models, suggesting their utility in diseases like rheumatoid arthritis and inflammatory bowel disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the thienopyrimidine core and the carboxamide side chain. Key examples include:

Compound Name Substituents (Thienopyrimidine 7-position) Carboxamide Substituent Molecular Weight (g/mol) Key Properties
N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide 4-methylphenyl Cyclopropylmethyl ~478.6 (estimated) Moderate lipophilicity; potential CNS penetration
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide 3-methylphenyl 2,4-Difluorobenzyl ~535.5 Enhanced protein binding (fluorine effects)
N-Cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide Phenyl Cyclooctyl ~516.6 High lipophilicity; reduced aqueous solubility

Key Observations :

  • 4-Methylphenyl vs. 3-Methylphenyl : The 4-methylphenyl group in the target compound may improve metabolic stability compared to the 3-methylphenyl isomer due to reduced steric hindrance at the para position .
  • Cyclopropylmethyl vs. Fluorinated Benzyl : The cyclopropylmethyl substituent likely offers balanced lipophilicity and metabolic resistance, whereas the 2,4-difluorobenzyl group in the analogue enhances target affinity via halogen bonding but may increase cytotoxicity .
Bioactivity and Target Profiling

While bioactivity data for the target compound are absent in the provided evidence, highlights that structural clustering correlates with bioactivity profiles. For example:

  • Thienopyrimidines with 4-oxo-3,4-dihydro cores often exhibit kinase inhibitory activity (e.g., EGFR, VEGFR).
  • Carboxamide substituents influence selectivity; smaller groups (e.g., cyclopropylmethyl) may favor CNS targets, while bulkier groups (e.g., cyclooctyl) could restrict blood-brain barrier penetration .

Research Findings and Pharmacomodulation Trends

Carboxamide Modifications

demonstrates that modifications to the carboxamide group in 4-oxo-1,4-dihydroquinoline-3-carboxamides profoundly affect potency and pharmacokinetics. For example:

  • N-Pentyl substituents improve metabolic stability but reduce solubility.
  • Aromatic or cyclic aliphatic groups (e.g., cyclopropylmethyl) balance solubility and target engagement .
Thienopyrimidine Core Optimization

The 7-aryl substituent (e.g., 4-methylphenyl) on the thienopyrimidine core is critical for target binding. Analogues with electron-withdrawing groups (e.g., fluorine) at this position show enhanced affinity but may suffer from synthetic complexity .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the piperidine, thienopyrimidine, and cyclopropylmethyl groups by analyzing chemical shifts and coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities .
  • X-ray Crystallography : Resolves bond angles and stereochemistry if single crystals are obtained .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

How should researchers design initial biological activity screening assays?

Q. Basic

  • Enzyme Inhibition Assays : Test against kinases (e.g., JAK, PI3K) or phosphodiesterases using fluorescence-based or radiometric methods .
  • Receptor Binding Studies : Screen for GPCR or nuclear receptor interactions via competitive binding assays .
  • Cytotoxicity Profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or ATP-luminescence assays .

How can synthetic yield and scalability be improved for preclinical studies?

Q. Advanced

  • Design of Experiments (DoE) : Apply statistical models (e.g., factorial design) to optimize solvent ratios, catalyst loading, and temperature .
  • Continuous Flow Chemistry : Enhances reproducibility and reduces reaction times for scale-up .
  • Microwave-Assisted Synthesis : Accelerates cyclization and coupling steps while improving regioselectivity .

What structural modifications address poor metabolic stability or rapid clearance?

Q. Advanced

  • Piperidine Ring Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce CYP450-mediated oxidation .
  • Linker Optimization : Replace the cyclopropylmethyl group with bioisosteres (e.g., trifluoroethyl) to enhance solubility .
  • Prodrug Strategies : Mask the carboxamide with ester or phosphate groups to improve oral bioavailability .

How can contradictory bioactivity data across studies be resolved?

Q. Advanced

  • Orthogonal Assays : Validate hits using both biochemical (e.g., kinase activity) and cellular (e.g., pathway inhibition) assays .
  • Compound Integrity Checks : Re-analyze purity via LC-MS and confirm stereochemistry with chiral HPLC .
  • Standardized Protocols : Use shared reference compounds (e.g., staurosporine for kinase inhibition) to calibrate assays .

What in vivo models are suitable for evaluating efficacy and toxicity?

Q. Advanced

  • Pharmacokinetic Studies : Use rodent models to measure Cmax_{max}, t1/2_{1/2}, and bioavailability via IV/PO dosing .
  • Disease Models :
    • Inflammation : Collagen-induced arthritis in mice .
    • Oncology : Xenograft models with patient-derived tumors .
  • Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) .

How should structure-activity relationship (SAR) studies be structured?

Q. Advanced

  • Analog Library Design : Synthesize derivatives with variations in:
    • Thienopyrimidine Substituents : Replace 4-methylphenyl with halogenated or heteroaromatic groups .
    • Piperidine Modifications : Explore spirocyclic or fluorinated analogs .
  • Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate logP, polar surface area, and bioactivity .

What computational methods aid in target identification?

Q. Advanced

  • Molecular Docking : Screen against kinase or GPCR libraries using AutoDock Vina or Schrödinger .
  • Molecular Dynamics Simulations : Predict binding stability and residence time for prioritized targets .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .

How can researchers mitigate off-target effects during lead optimization?

Q. Advanced

  • Selectivity Panels : Test against related enzymes/receptors (e.g., kinase family members) .
  • Cryo-EM/Co-crystallization : Resolve binding modes to guide rational modifications .
  • Transcriptomic Profiling : Use RNA-seq to identify unintended pathway activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.